Norpterosin B

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex bioactive natural products, such as Elisapterosin B, has been a subject of research, illustrating innovative approaches to constructing intricate molecular structures. For instance, a strategy involving stereocontrolled synthesis through oxidative cyclization of an elisabethin precursor demonstrates a potent method for creating compounds with significant biological activities (Nobuaki Waizumi, A. Stanković, V. Rawal, 2003). This process, starting from simple amino acid-derived compounds, showcases the capabilities in synthesizing complex structures through a series of carefully planned chemical transformations.

Molecular Structure Analysis

The elucidation of Norpterosin B's molecular structure has been pivotal in understanding its biological functions and chemical behavior. The discovery of novel terpenoids with unusual carbocyclic skeletons from marine sources highlights the diverse structural possibilities nature offers. These compounds, including Elisapterosin A and B, possess unique cagelike frameworks that are not commonly found in diterpenes, underscoring the complexity and diversity of natural product chemistry (A. Rodríguez, C. Ramírez, I. I. Rodríguez, C. Barnes, 2000).

Chemical Reactions and Properties

The chemical reactions central to Norpterosin B's synthesis, such as the combined C-H activation/Cope rearrangement, illustrate the innovative strategies utilized in organic synthesis. This approach not only establishes the key stereocenters in the natural products but also demonstrates the versatility of chemical reactions in constructing complex molecular architectures (H. Davies, X. Dai, M. Long, 2006).

Wissenschaftliche Forschungsanwendungen

Elisapterosins A and B New Diterpenes with Unique Frameworks

- A study by Rodríguez et al. (2000) isolated four diterpenes and a nor-diterpenoid, including Elisapterosin B, from Pseudopterogorgia elisabethae. The study noted that Elisapterosin B has a unique tetracyclic carbon skeleton and exhibits strong in vitro anti-tuberculosis activity (Rodríguez, Ramírez, Rodríguez, & Barnes, 2000).

Chemical Investigation of Pteris Semipinnata - Zhan et al. (2010) conducted a chemical investigation of Pteris semipinnata, resulting in the isolation of three illudalane sesquiterpenoids, including (2R)-norpterosin B. The structures of these compounds were established by spectroscopic methods, including extensive 2D-NMR and CD analyses (Zhan, Ying, Zhang, Li, & Shan, 2010).

Another Study on Pteris Semipinnata - In a related study, Zhan et al. (2009) identified a novel ent-kaurane diterpenoid and three known sesquiterpenoids with a 1-indanone skeleton from Pteris semipinnata, including norpterosin C. This study adds to the understanding of the chemical diversity present in Pteris semipinnata, although it doesn't directly involve Norpterosin B (Zhan, Zhang, Li, & Shan, 2009).

Wirkmechanismus

Target of Action

Norpterosin B, also known as (2R)-Norpterosin B, is a sesquiterpenoid isolated from Pteris semipinnata It’s known to exhibit anti-inflammatory, antioxidant, and antitumor activities .

Mode of Action

It is known to inhibit inflammatory responses and tumor growth , suggesting it may interact with targets involved in these processes

Biochemical Pathways

Given its reported anti-inflammatory and antitumor activities , it can be inferred that it may influence pathways related to inflammation and cell proliferation.

Result of Action

Norpterosin B has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities . It has been shown to inhibit inflammatory responses and tumor growth, suggesting potential anticancer properties . Additionally, it has been reported to have antimicrobial and antiviral activities, indicating potential therapeutic applications for certain infectious diseases .

Eigenschaften

IUPAC Name |

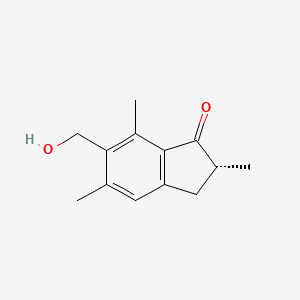

(2R)-6-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-7-4-10-5-8(2)13(15)12(10)9(3)11(7)6-14/h4,8,14H,5-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOYIVLWRSGBHK-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norpterosin B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of (2R)-Norpterosin B?

A1: (2R)-Norpterosin B's structure was elucidated using spectroscopic methods, including extensive 2D-NMR and CD analyses. [] Unfortunately, the provided research abstract does not disclose the molecular formula, weight, or detailed spectroscopic data for this compound. Further investigation into the full research paper or other published literature would be required to obtain this specific information.

Q2: Were any other illudalane sesquiterpenoids found alongside (2R)-Norpterosin B in Pteris semipinnata?

A2: Yes, the study also led to the isolation of two other illudalane sesquiterpenoids: (2R)-12-O-β-D-glucopyranosylnorpterosin B and semipterosin A. [] These findings suggest that Pteris semipinnata could be a potential source of diverse illudalane-type compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.